4-(4-Trifluoromethylphenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPOYLCQXONCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573870 | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10355-13-2 | |
| Record name | 4-(4-Trifluoromethylphenyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010355132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(trifluoromethyl)phenyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-(4-TRIFLUOROMETHYLPHENYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K99274P3DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategic Approaches for 4 4 Trifluoromethylphenyl Phenol and Its Analogs
Established Synthetic Routes
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, valued for its mild reaction conditions and high functional group tolerance. tcichemicals.comlibretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. libretexts.org For the synthesis of 4-(4-trifluoromethylphenyl)phenol, this involves coupling a trifluoromethyl-substituted phenylboronic acid with a phenolic derivative.
A key starting material for this synthetic approach is 4-(Trifluoromethyl)phenylboronic acid . nih.govottokemi.comsigmaaldrich.com This precursor is a stable, commercially available solid. nih.govmendelchemicals.com Its synthesis is a critical first step, enabling the introduction of the trifluoromethylphenyl moiety. This boronic acid can be used in various cross-coupling reactions, including those leading to the formation of aryl ketones and other complex organic molecules. ottokemi.comsigmaaldrich.com
Table 1: Properties of 4-(Trifluoromethyl)phenylboronic acid
| Property | Value |
|---|---|
| IUPAC Name | [4-(trifluoromethyl)phenyl]boronic acid |
| CAS Number | 128796-39-4 |
| Molecular Formula | C₇H₆BF₃O₂ |
| Molecular Weight | 189.93 g/mol |
| Appearance | Solid |
| Melting Point | 245-250 °C |
Data sourced from PubChem and commercial supplier data sheets. nih.govottokemi.com
The core of the Suzuki-Miyaura strategy is the palladium-catalyzed coupling of the boronic acid precursor with a suitable phenolic partner. A common approach involves coupling 4-(trifluoromethyl)phenylboronic acid with a protected phenol (B47542), such as 4-benzyloxyphenyl bromide , followed by deprotection. Alternatively, direct coupling with 4-hydroxyphenylboronic acid and an appropriate trifluoromethylphenyl halide can be employed. researchgate.net
The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (B1210297) (Pd(OAc)₂), and a base like potassium carbonate (K₂CO₃) or cesium fluoride (B91410) (CsF). researchgate.netrsc.orgnih.gov The choice of solvent, base, and ligand can significantly influence the reaction's yield and efficiency. researchgate.netmdpi.com For instance, studies on similar biaryl syntheses have explored various solvents, including tetrahydrofuran (B95107) (THF), toluene (B28343), and aqueous mixtures. researchgate.netrsc.org
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partners | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aryl Bromide & 4-Hydroxyphenylboronic acid | Pd(OAc)₂ (1%) / dppf (3%) | K₂CO₃ | THF | 67 | Varies | researchgate.net |
| 4-Bromo-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one & Phenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene / H₂O | 90 | 92 | rsc.org |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine & Arylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane / H₂O | 70-80 | 60 | mdpi.com |
This table presents examples of Suzuki-Miyaura reaction conditions for analogous biaryl syntheses to illustrate typical parameters.
An alternative and commercially viable route involves the formation and subsequent cleavage of a benzyl (B1604629) ether intermediate. google.com This method avoids the direct use of often sensitive boronic acids in the final coupling step.
This step involves the synthesis of 4-(trifluoromethyl)phenyl benzyl ether . A documented procedure involves reacting 4-trifluoromethylchlorobenzene with sodium benzylate . google.com The reaction is typically conducted under reflux in a solvent such as N,N-dimethylacetamide under an inert atmosphere (e.g., nitrogen) for an extended period. google.com Upon cooling, the crystalline ether product can be isolated. In one documented example, this reaction yielded the desired ether at 66.5% after recrystallization from methanol. google.com
The final step in this sequence is the deprotection of the phenol via catalytic hydrogenolysis of the 4-(trifluoromethyl)phenyl benzyl ether . google.com This cleavage reaction is typically performed by dissolving the ether in a suitable solvent like ethanol (B145695) and treating it with hydrogen gas under pressure in the presence of a heavy metal catalyst. google.com A common and effective catalyst for this transformation is palladium on carbon (Pd/C). google.com The reaction proceeds to yield the final product, This compound , which was referred to as 4-trifluoromethylphenol in the source. google.com For example, hydrogenolysis using 5% palladium-on-carbon at 60 pounds per square inch of hydrogen pressure for 2 hours has been reported to successfully yield the target phenol. google.com
Condensation Reactions with Phenolic Precursors
Condensation reactions are a foundational method for constructing the biphenyl (B1667301) scaffold of this compound. These reactions typically involve the coupling of a phenolic precursor with another aromatic ring, leading to the desired diaryl structure. The effectiveness of these reactions often depends on the specific reagents and conditions used.
One notable example is the condensation of p-substituted phenol derivatives with 2,5-dimethoxytetrahydrofuran (B146720) in trifluoroacetic acid, which yields 1,1,4,4-tetrakis(2-hydroxyphenyl)butane type compounds. rsc.org The investigation into condensation reactions during the liquefaction of woody materials in the presence of phenol has also provided insights into the reaction mechanisms, highlighting that such reactions can be a significant factor in the practical application of these techniques. researchgate.net Studies have shown that higher reaction temperatures can lead to an increase in residue content, indicating that strong condensation reactions have occurred. researchgate.net
Schiff Base Formation
Schiff base formation represents a versatile subset of condensation reactions. This method involves the reaction of a primary amine with an aldehyde or ketone to form a characteristic imine or azomethine group. In the context of synthesizing analogs of this compound, this approach allows for the introduction of diverse functionalities.
The synthesis of Schiff bases often involves the condensation of an aminophenol with a suitable aldehyde. For instance, new Schiff bases have been synthesized by condensing 2-aminophenol (B121084) with 2-hydroxybenzaldehyde or 4-dimethylaminocinnamaldehyde. researchgate.net These reactions are typically carried out in a solvent like ethanol, sometimes with a catalytic amount of a strong acid such as sulfuric acid. researchgate.net The resulting Schiff bases can exhibit a range of biological activities and serve as valuable intermediates in organic synthesis. researchgate.netnih.gov
The characterization of these Schiff bases is thoroughly performed using various spectroscopic techniques, including NMR, FT-IR, and UV-vis, as well as single-crystal X-ray diffraction to confirm their molecular structures. nih.gov
Alternative and Evolving Synthetic Pathways
Beyond traditional condensation reactions, a number of alternative and more advanced synthetic routes have been developed for preparing this compound and its analogs. These methods often offer improved yields, greater functional group tolerance, and milder reaction conditions.
Direct Halogenation and Subsequent Trifluoromethylation
Direct halogenation of a phenolic precursor followed by a trifluoromethylation reaction is a key strategy. The halogenation of phenols, such as bromination, can yield different products depending on the reaction conditions. youtube.com For instance, treating phenol with bromine in solvents of low polarity like chloroform (B151607) or carbon disulfide at low temperatures leads to the formation of monobromophenols. youtube.com
Subsequent trifluoromethylation can be achieved through various methods. One approach involves a silver-mediated oxidative trifluoromethylation of phenols using CF3SiMe3 as the CF3 source. nih.gov This method provides a direct route to aryl trifluoromethyl ethers. nih.gov Another strategy is the use of photosensitized direct C-H trifluoromethylation, which can proceed under mild conditions. beilstein-journals.org
| Reagent/Method | Description | Reference |
| Bromine in low polarity solvent | Monohalogenation of phenols. | youtube.com |
| Ag-mediated oxidative trifluoromethylation | Direct O-trifluoromethylation of unprotected phenols. | nih.gov |
| Photosensitized C-H trifluoromethylation | Direct and remote activation of C-H bonds for fluorination. | beilstein-journals.org |
Multi-step Syntheses Involving Protection-Deprotection Strategies
For complex molecules, multi-step syntheses that incorporate protection and deprotection steps are often necessary to achieve the desired product with high selectivity. numberanalytics.com The phenolic hydroxyl group is frequently protected to prevent unwanted side reactions during subsequent transformations. nih.gov
Common protecting groups for phenols include ethers and esters. highfine.com The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal. nih.gov For example, the tetrafluoropyridyl (TFP) group has been introduced as a general protecting group for phenols that can be readily installed and cleaved under mild conditions. nih.govresearchgate.net Other strategies involve the use of alkoxyalkyl ethers like methoxymethyl (MOM), which are sensitive to acidic conditions for deprotection. highfine.com
Selective deprotection is a key aspect of this strategy, allowing for the removal of one protecting group in the presence of others. numberanalytics.com This requires a careful selection of orthogonal protecting groups with distinct reactivities. numberanalytics.com
| Protecting Group | Deprotection Conditions | Reference |
| Tetrafluoropyridyl (TFP) | Mild conditions, often quantitative conversion. | nih.govresearchgate.net |
| Methoxymethyl (MOM) | Acidic conditions. | highfine.com |
| Benzyl (Bn) | Hydrogenolysis. | google.comepo.org |
Cyclization Reactions in Trifluoromethylated Building Blocks
Cyclization reactions involving trifluoromethylated building blocks offer another powerful approach to construct the biphenyl core or related cyclic structures. A notable example is the triflic acid-promoted intramolecular Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives. nih.gov This metal-free method provides an efficient route to 9,10-dihydrophenanthrenes, which are structurally related to biphenyls. nih.gov The reaction likely proceeds through the activation of the terminal double bond of the alkenyl group, followed by an intramolecular electrophilic aromatic substitution. nih.gov
Advanced Synthetic Considerations
Modern synthetic chemistry continues to evolve, offering increasingly sophisticated tools for the synthesis of complex molecules like this compound. A patent describes a process for preparing trifluoromethylphenols by reacting a trifluoromethylhalobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether, which is then hydrogenolyzed to the desired phenol. google.comepo.org This method has been shown to be effective for producing 4-trifluoromethylphenol. google.comepo.org
Furthermore, advancements in catalysis, such as the use of photocatalysis, are opening new avenues. acs.org For instance, the use of red-light-driven photocatalysis with [Ru(bpy)3]2+ has been demonstrated for various organic transformations, showcasing the potential for developing novel synthetic routes under milder conditions. acs.org
Regiocontrol and Stereoselectivity in Synthesis
The regioselective synthesis of this compound is crucial to ensure the correct placement of the trifluoromethylphenyl group on the phenol ring. Several methods have been developed to achieve high regioselectivity, primarily yielding the para-substituted product.
One notable method involves the reaction of a trifluoromethylhalobenzene with sodium benzylate to form a trifluoromethylphenyl benzyl ether intermediate. google.comepo.org The subsequent hydrogenolysis of this ether yields the desired trifluoromethylphenol. google.comepo.org The regioselectivity in this process is dictated by the starting trifluoromethylhalobenzene. For instance, using 4-trifluoromethylchlorobenzene ensures the formation of the 4-substituted phenol. google.comepo.org This approach is versatile, as it can also be used to synthesize the 2- and 3-isomers by starting with the corresponding 2- or 3-trifluoromethylphenyl benzyl ethers. epo.org
Another synthetic route achieves regioselectivity through the reaction of 4-fluorobenzotrifluoride (B1346882) with hydroquinone. chemicalbook.com This method directly introduces the trifluoromethylphenyl group at the para position of one of the hydroxyl groups of hydroquinone.
A different approach utilizes trifluoromethylsilane, formed from chlorosilane and bromotrifluoromethane (B1217167) at low temperatures. chemicalbook.com This trifluoromethylsilane then reacts with benzoquinone in the presence of a catalyst to form an intermediate which is subsequently reduced to p-trifluoromethylphenol with a reported yield of 71%. chemicalbook.com The inherent symmetry of the benzoquinone starting material and the reaction mechanism favor the formation of the para-substituted product.
While this compound itself is not chiral and therefore does not exhibit stereoisomerism, the broader field of phenol coupling reactions often requires stereoselective control, particularly in the synthesis of more complex, axially chiral biarylic compounds. rsc.org In the biosynthesis of such compounds, enzymes like laccases, cytochrome P450 enzymes, and heme peroxidases can catalyze oxidative intermolecular phenol coupling with high regio- and stereoselectivity. rsc.org These biocatalytic systems can serve as an inspiration for developing stereoselective synthetic methods for analogs of this compound.
Catalyst Systems and Reaction Conditions Optimization
The efficiency of synthetic routes to this compound is highly dependent on the catalyst systems and reaction conditions employed.
In the synthesis involving the hydrogenolysis of a trifluoromethylphenyl benzyl ether, a heavy metal catalyst is essential. google.comepo.org A 5 percent palladium-on-carbon (Pd/C) catalyst is commonly used for this step. google.comepo.org The hydrogenolysis is typically carried out at a low hydrogen pressure, for example, an initial pressure of 60 psi, and at room temperature for about 2 hours. epo.org The formation of the ether intermediate, by reacting a trifluoromethylchlorobenzene with sodium benzylate, is often performed in a solvent like N,N-dimethylacetamide and refluxed for an extended period, such as 18 hours, under a nitrogen atmosphere. google.comepo.org
For the method starting with trifluoromethylsilane and benzoquinone, an alkali catalyst is required, although its specific role in the reaction mechanism is not fully understood. chemicalbook.com A critical condition for this reaction is the absence of water, as trifluoromethylsilane can rapidly hydrolyze to silanol. chemicalbook.com The reduction of the resulting intermediate is achieved using zinc powder. chemicalbook.com
A process for preparing trifluoromethylphenols from trifluoromethyl chlorobenzene (B131634) and a sodium alkoxide utilizes solvents such as dimethyl sulfoxide (B87167) (DMSO), tetramethylene sulfone, N,N-dimethylformamide, or N,N-dimethylacetamide at temperatures between 120-180 °C for 3-5 hours. google.com The subsequent reaction of the resulting trifluoromethyl alkyl oxide with an alkyl sulfide (B99878) sodium alkoxide is carried out in solvents like methanol, ethanol, N,N-dimethylformamide, N,N-dimethylacetamide, or toluene at temperatures ranging from 25-110 °C for 3-5 hours. google.com
The table below summarizes key catalyst systems and reaction conditions for the synthesis of this compound.
| Starting Materials | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |
| 4-Trifluoromethylchlorobenzene, Sodium Benzylate | 5% Palladium-on-carbon (for hydrogenolysis) | N,N-Dimethylacetamide (ether formation), Ethanol (hydrogenolysis) | Reflux (ether formation), Room Temp (hydrogenolysis) | 18 hours (ether formation), 2 hours (hydrogenolysis) | 84.5% | epo.org |
| Chlorosilane, Bromotrifluoromethane, Benzoquinone | Alkali catalyst, Zinc powder (for reduction) | Not specified | -59 °C (trifluoromethylsilane formation) | Not specified | 71% | chemicalbook.com |
| 4-Trifluoromethyl methyl ether, Sulfur alcohol sodium | None specified | Methanol | 70 °C | 2 hours | 65-72% | google.com |
Scalability and Industrial Viability of Synthetic Protocols
The commercial production of this compound necessitates synthetic routes that are not only high-yielding but also scalable and economically viable.
The process involving the formation and subsequent hydrogenolysis of 4-trifluoromethylphenyl benzyl ether is considered particularly well-suited for commercial production. epo.org The starting material, 4-trifluoromethylchlorobenzene, is readily available from multiple commercial sources and can be prepared by the fluorination of 4-chlorobenzoic acid. epo.org The hydrogenolysis step is performed under low pressure and at room temperature, which are favorable conditions for industrial-scale operations. epo.org The product can be purified by distillation. epo.org This method is presented as a more attractive commercial route compared to alternatives like the direct hydrolysis of 4-trifluoromethylchlorobenzene, which could lead to the hydrolysis of the trifluoromethyl group, or the diazotization route, which is complicated by the meta-directing nature of the trifluoromethyl group. epo.org
The synthesis route starting from trifluoromethyl methyl ether also demonstrates potential for scalability, with reported yields of up to 72% in a laboratory setting. google.com The reaction conditions, such as a temperature of 70°C and a reaction time of 2 hours, are amenable to industrial scale-up. google.com
In contrast, methods involving expensive reagents or extreme conditions, such as the very low temperature required for the formation of trifluoromethylsilane, might present challenges for large-scale industrial application. chemicalbook.com
Chemical Reactivity and Transformational Chemistry of 4 4 Trifluoromethylphenyl Phenol
Oxidation Pathways
Direct oxidation of the phenol (B47542) ring in 4-(4-Trifluoromethylphenyl)phenol to a carboxylic acid is generally not a favored process, as phenols are susceptible to oxidative decomposition. However, a carboxylic acid functional group can be introduced onto the molecule through electrophilic substitution reactions, most notably the Kolbe-Schmitt reaction.
This reaction involves the carboxylation of a phenoxide ion, which is generated by treating the starting phenol with a strong base like sodium hydroxide. The resulting phenoxide is a highly reactive nucleophile. When subjected to carbon dioxide (a weak electrophile), typically under pressure and elevated temperature, it undergoes an electrophilic aromatic substitution to form a hydroxybenzoic acid. byjus.comorganicmystery.com For this compound, the reaction would proceed on the activated phenolic ring. The hydroxyl group directs the incoming carboxyl group primarily to the ortho position.
A related synthesis has been described for the simpler 4-(trifluoromethyl)phenol, which upon treatment with its potassium salt at 180°C and 10 bar of carbon dioxide pressure, yields 2-hydroxy-5-trifluoromethylbenzoic acid. google.com A similar outcome would be expected for this compound, yielding a derivative of salicylic (B10762653) acid. Another established method for creating carboxylic acids from aromatic compounds is the oxidation of alkyl side-chains with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). libretexts.org This would require a derivative of the title compound that has been previously alkylated.
Electrophilic and Nucleophilic Substitution Reactions
The phenolic hydroxyl group is a powerful activating group, making the aromatic ring to which it is attached highly susceptible to electrophilic aromatic substitution. byjus.comlibretexts.org It strongly directs incoming electrophiles to the ortho and para positions. Since the para position on this compound is occupied by the trifluoromethylphenyl group, electrophilic substitution is anticipated to occur at the two ortho positions.
Key Electrophilic Substitution Reactions:
Halogenation: Due to the high activation by the hydroxyl group, halogenation with bromine or chlorine can proceed readily even without a Lewis acid catalyst. byjus.com Reaction with bromine water, for instance, would likely lead to di-substitution at the available ortho positions. To achieve mono-substitution, less polar solvents like CS₂ or CCl₄ are typically used. organicmystery.com
Nitration: Treatment with dilute nitric acid at low temperatures is expected to yield a mixture of ortho-nitro phenols. byjus.com The use of concentrated nitric acid often leads to oxidation and the formation of complex byproducts. libretexts.org
Friedel-Crafts Alkylation/Acylation: As mentioned previously, the activated ring readily undergoes Friedel-Crafts reactions, directing substitution to the ortho positions. libretexts.org
The hydroxyl group itself can also act as a nucleophile or be deprotonated to form a phenoxide ion, which is an even stronger nucleophile and ring activator. This enhanced reactivity is harnessed in reactions like the Kolbe-Schmitt synthesis. organicmystery.com
The parent compound does not possess a halogen suitable for displacement (the C-F bonds in a CF₃ group are exceptionally strong). This section, therefore, pertains to halogenated derivatives of this compound. Nucleophilic aromatic substitution (SₙAr) is a plausible reaction on the phenyl ring bearing the trifluoromethyl group, should a halogen be present.
The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group. Its presence strongly activates an aromatic ring toward attack by nucleophiles, particularly when it is positioned ortho or para to a leaving group, such as a halogen. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.
Advanced Coupling Reactions
Cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions primarily involve the phenolic hydroxyl group, either directly or after its conversion into a more reactive functional group, to construct larger, more complex molecules such as biaryl systems.
The synthesis of biaryl systems from this compound can be achieved through several established palladium- or copper-catalyzed cross-coupling methodologies. The choice of strategy often depends on whether the phenol acts as the nucleophilic partner or is transformed into an electrophilic partner.
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. libretexts.org For this compound to act as the electrophilic partner, its hydroxyl group must first be converted into a good leaving group, such as a triflate (–OTf) or tosylate (–OTs). This transformation activates the aromatic ring for oxidative addition to the palladium(0) catalyst. The resulting activated phenol can then be coupled with an arylboronic acid or its ester to form a new carbon-carbon bond, yielding a substituted biphenyl (B1667301) derivative. libretexts.orggre.ac.uk The electron-withdrawing nature of the trifluoromethyl group on the other phenyl ring is generally well-tolerated in these reactions. acs.org
A general scheme for this transformation is presented below:
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |
| 4-(4-Trifluoromethylphenyl)phenyl triflate | Arylboronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Ligand | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | Toluene (B28343), Dioxane | Substituted Biaryl |
Ullmann Condensation: In contrast to the Suzuki-Miyaura coupling, the Ullmann condensation allows the phenolic hydroxyl group to be used directly as a nucleophile. wikipedia.orgsynarchive.com This copper-catalyzed reaction typically involves the coupling of a phenol with an aryl halide. organic-chemistry.orgmdpi.com The reaction requires a base to deprotonate the phenol, forming a phenoxide that then couples with the aryl halide in the presence of a copper catalyst. nih.gov Modern modifications of the Ullmann reaction have introduced various ligands and milder reaction conditions, expanding its applicability. organic-chemistry.orgnih.gov
A representative Ullmann-type reaction is as follows:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product Type |
| This compound | Aryl Halide (I, Br) | Cu(I) salt (e.g., CuI), Ligand | Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) | DMF, Pyridine | Diaryl Ether |
Sonogashira Coupling: While typically used to form carbon-carbon bonds between aryl halides and terminal alkynes, the Sonogashira reaction can also be adapted for phenols. wikipedia.orgorganic-chemistry.orgpharm.or.jp Similar to the Suzuki coupling, the phenol's hydroxyl group would first need to be converted to a halide or triflate. The resulting aryl halide/triflate can then be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations serve as a powerful tool for elucidating the fundamental properties of a molecular system. Through molecular modeling, it is possible to predict geometries, energies, and a host of other electronic characteristics that govern the behavior of 4-(4-Trifluoromethylphenyl)phenol.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov The fundamental principle of DFT is that all ground-state properties of a system can be determined from its electron density. nih.gov For this compound, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface.
The optimized structure provides key data on bond lengths, bond angles, and dihedral angles. Furthermore, these calculations yield crucial information about the electronic structure, including the distribution of electrons and the energies of molecular orbitals, which are essential for understanding the molecule's stability and reactivity. nih.gov
A critical validation of theoretical models is the comparison of calculated geometric parameters with experimental data obtained from single-crystal X-ray diffraction. While a published crystal structure for this compound was not available, the methodology can be illustrated using a closely related compound, 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate (B1210297). nih.gov In studies of similar derivatives, calculated geometrical parameters are often found to be in good agreement with experimental values. nih.gov Any discrepancies between the gas-phase theoretical calculations and the solid-state experimental data can typically be attributed to intermolecular interactions, such as hydrogen bonding, present in the crystal lattice.
Table 1: Illustrative Comparison of Selected Calculated and Experimental Geometric Parameters for a Related Derivative Data presented for 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate for illustrative purposes. nih.gov
| Parameter | Bond/Angle | Calculated (DFT) | Experimental (X-ray) |
| Bond Length | C-N | 1.36 Å | 1.35 Å |
| Bond Length | C=O | 1.22 Å | 1.21 Å |
| Bond Angle | C-N-H | 120.5° | 120.1° |
| Bond Angle | N-C=O | 124.3° | 124.0° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govsigmaaldrich.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. sigmaaldrich.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.gov For molecules like this compound, FMO analysis helps to determine the charge transfer characteristics within the molecule and predict its electronic and optical properties. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for a Related Compound Calculated values for 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate presented for illustrative purposes. nih.gov
| Parameter | Energy (eV) |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.1 eV |
| Energy Gap (ΔE) | 4.7 eV |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. drugbank.com The MEP surface is plotted over the molecule's electron density, using a color scale to represent different potential values. drugbank.com
Regions with a negative electrostatic potential, typically colored in shades of red, are electron-rich and susceptible to electrophilic attack. Conversely, regions with a positive potential, shown in blue, are electron-deficient and are the sites for nucleophilic attack. Neutral regions are generally colored green. drugbank.com For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the π-system of the phenyl rings, indicating these as primary sites for electrophilic interaction. Positive potentials would be expected around the hydrogen atom of the hydroxyl group.
Mulliken Atomic Charge Distribution Analysis
Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule from computational chemistry calculations. This analysis provides insight into the distribution of electronic charge among the atoms, which influences many molecular properties including dipole moment and molecular polarizability.
In this compound, the analysis would likely reveal that the highly electronegative fluorine and oxygen atoms carry significant negative charges. The hydrogen atoms and the carbon atom of the trifluoromethyl group would be expected to have positive charges. This charge distribution is crucial for understanding the molecule's electrostatic interactions and reactivity. For instance, in a related compound, 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate, the oxygen atoms possess negative charges, while hydrogen atoms are positive. nih.gov
Table 3: Illustrative Mulliken Atomic Charges for Selected Atoms in a Related Compound Calculated values for 5-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate presented for illustrative purposes. nih.gov
| Atom | Mulliken Charge (a.u.) |
| O (carbonyl) | -0.55 |
| O (ester) | -0.48 |
| N | -0.76 |
| H (amide) | +0.35 |
| C (trifluoromethyl) | +0.68 |
Thermochemical and Thermodynamic Property Calculations
Quantum chemical calculations can be used to predict the thermochemical and thermodynamic properties of a molecule, such as the heat of formation, entropy, and heat capacity. These calculations are typically performed using the vibrational frequencies obtained from DFT computations at a specific temperature and pressure.
These thermodynamic parameters are vital for understanding the stability of the molecule and for predicting the feasibility and outcomes of chemical reactions involving this compound. For example, the calculated standard enthalpy of formation provides a measure of the molecule's intrinsic stability, while the entropy and heat capacity are essential for calculating Gibbs free energy changes in reactions.
Computational Studies of Nonlinear Optical (NLO) Properties
The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. The NLO response in organic materials arises from the interaction of the molecule's dipole moment with an external electric field. Compounds with large hyperpolarizability values are sought after for these technologies.
For this compound, the molecular structure is conducive to significant NLO properties. It features a π-conjugated system (the biphenyl (B1667301) backbone) connecting an electron-donating group (the hydroxyl, -OH) and an electron-withdrawing group (the trifluoromethyl, -CF3). This "push-pull" electronic arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key factor for a high second-order NLO response (β).
Computational methods, particularly Density Functional Theory (DFT), are employed to predict the NLO properties of such molecules. Key parameters calculated include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). While specific computational studies for this compound are not extensively detailed in the available literature, analysis of similar structures containing trifluoromethyl groups indicates that they exhibit strong NLO properties. For instance, related trifluoromethyl-containing compounds have been shown to possess β values several times higher than that of standard reference materials like urea. The presence of the trifluoromethyl group enhances the NLO response due to its strong electron-withdrawing nature.
Table 1: Predicted Nonlinear Optical (NLO) Properties and Key Parameters
| Parameter | Symbol | Description | Predicted Significance for this compound |
|---|---|---|---|
| Dipole Moment | μ | A measure of the separation of positive and negative electrical charges within the molecule. | Moderate to High |
| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an external electric field. | High |
Advanced Spectroscopic Techniques
Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Mode Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These experimental spectra, when combined with computational methods like DFT, allow for precise assignment of vibrational frequencies to specific atomic motions (normal modes).
For this compound, the vibrational spectrum is characterized by the distinct modes of its constituent functional groups: the phenol (B47542) ring, the trifluoromethyl-substituted phenyl ring, and the hydroxyl and trifluoromethyl groups themselves. DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) can be used to compute the harmonic vibrational frequencies, which are then scaled to improve agreement with experimental data. A Total Energy Distribution (TED) analysis further allows for the quantitative assignment of each normal mode.
Key expected vibrational modes for this compound include:
O-H Vibrations : A prominent, often broad, stretching band (νO-H) in the FT-IR spectrum, typically in the 3200-3600 cm⁻¹ region. In-plane bending (δO-H) and out-of-plane torsion (τO-H) modes appear at lower frequencies.
Aromatic C-H Vibrations : Stretching modes (νC-H) typically appear above 3000 cm⁻¹. In-plane and out-of-plane bending vibrations are found in the 1000-1500 cm⁻¹ and 700-900 cm⁻¹ regions, respectively.
Aromatic Ring Vibrations : C-C stretching vibrations within the phenyl rings are observed in the 1400-1600 cm⁻¹ range.
C-F Vibrations : The trifluoromethyl group gives rise to strong, characteristic absorption bands. The symmetric and asymmetric stretching modes are typically found in the 1100-1400 cm⁻¹ region.
Table 2: Selected Predicted Vibrational Frequencies and Assignments
| Frequency Range (cm⁻¹) | Assignment | Description |
|---|---|---|
| 3600-3200 | ν(O-H) | O-H stretching |
| 3100-3000 | ν(C-H) | Aromatic C-H stretching |
| 1610-1580 | ν(C-C) | Aromatic ring stretching |
| 1520-1470 | ν(C-C) | Aromatic ring stretching |
| 1400-1100 | ν(C-F) | C-F stretching (asymmetric and symmetric) |
| 1300-1200 | δ(O-H) | In-plane O-H bending |
Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure by probing the magnetic environments of atomic nuclei like ¹H and ¹³C. Computational methods can predict NMR chemical shifts, which aids in the assignment of complex experimental spectra.
For this compound, the ¹H NMR spectrum will show distinct signals for the protons on each of the two phenyl rings. The protons on the phenol ring (ortho and meta to the -OH group) will appear as doublets, influenced by the electron-donating hydroxyl group. The protons on the trifluoromethylphenyl ring will also appear as doublets, with their chemical shifts influenced by the strong electron-withdrawing -CF3 group.
The ¹³C NMR spectrum will show signals for each unique carbon atom. The carbon bearing the -OH group (C-OH) will be shifted downfield. The carbon attached to the -CF3 group will appear as a quartet due to spin-spin coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons are influenced by their position relative to the substituents and the other ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm relative to TMS)
| Atom | Type | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| H (ortho to -OH) | ¹H | ~6.9 | Shielded by electron-donating -OH group. |
| H (meta to -OH) | ¹H | ~7.5 | Deshielded relative to ortho-H. |
| H (ortho to -CF3) | ¹H | ~7.7 | Strongly deshielded by electron-withdrawing -CF3 group. |
| H (meta to -CF3) | ¹H | ~7.6 | Deshielded by -CF3 group. |
| C-OH | ¹³C | ~155 | Deshielded by electronegative oxygen. |
| C-CF3 | ¹³C | ~125 (quartet) | Deshielded by -CF3 and exhibits C-F coupling. |
| C (ipso, C-C link) | ¹³C | ~125-145 | Quaternary carbons, influenced by both rings. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. These electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), provide information about the electronic structure of conjugated systems.
The UV-Vis spectrum of this compound is dominated by the electronic transitions within its conjugated biphenyl system. The presence of chromophores (the two phenyl rings) and an auxochrome (the -OH group) influences the absorption wavelengths. The extended conjugation of the biphenyl system results in a bathochromic (red) shift, meaning it absorbs light at longer wavelengths compared to benzene (B151609) or phenol alone.
The primary electronic transitions expected are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) determines the wavelength of maximum absorption (λmax). The electron-donating -OH group and electron-withdrawing -CF3 group can create a charge-transfer character to the transition, further influencing the absorption profile.
Table 4: Predicted Electronic Absorption and Transitions
| Transition Type | Orbitals Involved | Expected Wavelength Region | Notes |
|---|---|---|---|
| π → π* | HOMO → LUMO | 250-300 nm | Intense absorption band characteristic of the conjugated biphenyl system. |
Solid-State and Intermolecular Interaction Analysis
Hirshfeld Surface Analysis for Crystal Packing
Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions that govern how molecules pack together in a crystal lattice. By mapping properties onto this unique molecular surface, one can identify and analyze hydrogen bonds, van der Waals contacts, and other close contacts between neighboring molecules.
The most significant contributions to the crystal packing are expected to be:
O-H···O Hydrogen Bonds : The phenolic hydroxyl group is a strong hydrogen bond donor and acceptor, likely forming chains or dimers within the crystal structure. This would appear as distinct red spots on the Hirshfeld surface.
H···H Contacts : These are typically the most abundant interactions, representing a large percentage of the total surface area.
C-H···π Interactions : The electron-rich π systems of the phenyl rings can act as weak acceptors for hydrogen bonds from C-H groups of adjacent molecules.
Table 5: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Description | Expected Contribution |
|---|---|---|
| H···H | Interactions between hydrogen atoms on adjacent molecules. | High (~25-40%) |
| C···H / H···C | Interactions involving carbon and hydrogen atoms. | High (~20-30%) |
| F···H / H···F | Interactions between fluorine and hydrogen atoms. | Significant (~10-25%) |
| O···H / H···O | Primarily strong O-H···O hydrogen bonds. | Significant (~5-15%) |
Compound Names
Table 6: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Urea |
| Benzene |
| Phenol |
Research Applications and Functional Material Development
A Key Intermediate in Complex Organic Synthesis
In the intricate world of creating complex molecules, 4-(4-Trifluoromethylphenyl)phenol serves as a crucial intermediate. innospk.com Its structure allows it to be a starting point or a building block in multi-step synthetic pathways, leading to the formation of more elaborate and functional compounds. innospk.com
A Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and agrochemicals, with a vast number of pharmaceuticals featuring these structures. tezu.ernet.inmdpi.comnih.gov The synthesis of these vital compounds often relies on versatile precursors, and this compound has shown potential in this area. The presence of the trifluoromethyl group can significantly influence the biological activity and physicochemical properties of the final heterocyclic compound. researchgate.net The development of synthetic methods to create trifluoromethylated heterocycles is an ongoing challenge in organic chemistry, highlighting the importance of precursors like this compound. researchgate.net
Contributions to Advanced Materials Science
The unique properties of this compound, largely attributed to its trifluoromethyl group, have made it a valuable component in the development of advanced materials with enhanced performance characteristics.
A Building Block for Fluorinated Polymeric Materials
The incorporation of fluorine-containing moieties, such as the trifluoromethyl group in this compound, into polymers is a well-established strategy for creating materials with superior properties. This compound is used in the synthesis of various polymers and monomers. sigmaaldrich.comsigmaaldrich.cn
| Polymer Type | Effect of Fluorination/Modification | Reference |
| Poly[methyl(trifluoropropyl)siloxane] | Introduction of diphenylsiloxane units enhanced thermal stability. | nih.gov |
| Phenol-formaldehyde resin | Crosslinked structure contributes to thermal stability. | ncsu.edudtic.mil |
| Poly(Methyl Methacrylate) | Introduction of phosphorus-containing compounds enhanced thermal stability and flame retardancy. | psu.edu |
| Polyolefin | Cross-linking via electron beam results in superb chemical resistance. | plastics.toray |
The synthesis of high-performance polymers like polyimides and poly(ether amide)s can benefit from the inclusion of fluorinated monomers. While direct synthesis of these specific polymers using this compound is not explicitly detailed in the provided results, the use of fluorinated diamines and dianhydrides is a common practice to impart desirable properties such as increased solubility, lower dielectric constant, and enhanced thermal stability in the final polymer. The principles of incorporating fluorinated building blocks to enhance polymer properties are well-established.
A Component in Organic Electronics and Optoelectronic Devices
The application of this compound extends to the field of organic electronics and optoelectronics. The electronic properties of organic materials are crucial for their performance in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-withdrawing nature of the trifluoromethyl group can influence the energy levels of the molecule, which is a critical factor in the design of materials for these applications. While specific device data for this compound was not found, its use as a building block for more complex molecules in this field is a logical extension of its properties.
Piezoresistive Composite Sensors
Piezoresistive sensors, which change their electrical resistance in response to applied mechanical stress, are widely used in wearable electronics and robotics. bldpharm.com These sensors are typically fabricated from composite materials, combining a flexible polymer matrix with conductive fillers like graphene, carbon nanotubes, or conductive polymers such as poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS). bldpharm.comoakwoodchemical.com A review of current scientific literature indicates a lack of specific research on the integration of this compound into piezoresistive composite sensors. The primary focus in this field is on the mechanical and conductive properties of the bulk composite rather than the specific molecular structure of smaller organic additives, unless they play a role in polymerization or as a dopant.
Investigations in Agrochemical and Pharmaceutical Chemistry
The trifluoromethyl-substituted biphenyl (B1667301) scaffold is a significant pharmacophore in the design of new biologically active molecules for both agricultural and medicinal applications.
Use in Herbicides, Fungicides, and Insecticides Development
The introduction of fluorine atoms and especially the trifluoromethyl (CF3) group into molecules has had a profound impact on the agrochemical industry. researchgate.net This group can significantly alter a molecule's biological activity by affecting its transport, binding to target enzymes, and metabolic stability. researchgate.net The CF3 group is a key structural motif in numerous commercial pesticides. researchgate.netbohrium.com
Fluorine-containing pesticides have demonstrated high efficiency in controlling crop diseases with fewer side effects. nih.gov For example, compounds containing a trifluoromethylphenyl group are found in a variety of pesticides. While specific applications of this compound are not detailed, its core structure is present in more complex active ingredients. For instance, novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and show herbicidal activities. researchgate.net The trifluoromethylphenyl moiety is a crucial part of these molecules' interaction with their biological targets. The development of agrochemicals often involves the synthesis of derivatives from core building blocks, and the 4-hydroxy-4'-trifluoromethylbiphenyl structure represents a viable starting point for such explorations.
Table 2: Examples of Agrochemical Classes Containing the Trifluoromethylphenyl Moiety
| Agrochemical Class | Target Use | Reference |
|---|---|---|
| Pyridazine Derivatives | Herbicides | researchgate.net |
| Trifluoromethylpyridines | Herbicides, Insecticides, Fungicides | researchgate.netsemanticscholar.org |
Exploration in Medicinal Chemistry
The biphenyl scaffold is a common feature in many drug molecules, and the addition of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance pharmacological properties.
The trifluoromethyl biphenyl structure is a key component in the synthesis of novel therapeutic agents. A significant example is the use of a closely related compound, 2-(trifluoromethyl)biphenyl-4-amine, as a starting material for the synthesis of a potent and selective sphingosine-1-phosphate-1 (S1P1) receptor agonist. acs.org The resulting compound, 4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide, was shown to be orally bioavailable and capable of inducing a significant reduction in circulating lymphocytes in rats, highlighting its potential for treating autoimmune diseases like multiple sclerosis. acs.org
The synthesis involved treating the biphenyl amine intermediate with phosgene (B1210022) to create an isocyanate, which was then reacted with 4-methoxynicotinamide (B1604594) to yield the final active compound. acs.org This demonstrates how the 4-amino-trifluoromethyl-biphenyl scaffold can be readily functionalized to produce complex, biologically active molecules.
Furthermore, studies on cyclohexylcarbamic acid esters of substituted biphenyls have shown their activity as fatty acid amide hydrolase (FAAH) inhibitors. acs.org In this research, various substituents were placed on the biphenyl core, and their effects on inhibitor potency were evaluated, demonstrating that the biphenyl structure is a versatile platform for developing enzyme inhibitors. acs.org A recent study also reported the synthesis of 4'-isopropoxy-[1,1'-biphenyl]-4-ol, a compound structurally similar to the subject of this article, via a red-light-driven photocatalytic hydroxylation of the corresponding boronic acid, showcasing modern synthetic routes to such scaffolds. acs.org
Molecular Docking Studies with Protein Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding the interaction between a ligand and its protein target at the molecular level. Studies on derivatives of this compound have demonstrated their potential as inhibitors for various protein targets implicated in diseases like cancer.
For instance, molecular docking analyses were conducted on 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) and 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC), which are closely related to the parent phenol (B47542) compound. These studies revealed strong binding affinities with several proteins associated with breast cancer. researchgate.net 4TFMPTU, in particular, showed a high potential as a breast cancer inhibitor with a significant binding affinity. researchgate.net The interactions of these compounds with various protein targets underscore their potential as competitive alternatives to existing drugs. researchgate.net
The following table summarizes the molecular docking findings for these derivatives.
| Compound | Protein Target(s) | Binding Affinity (kcal/mol) | Key Findings |
| 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) | Breast cancer-associated proteins (e.g., 8HOK, 8BTT) | -6.0 | Identified as a highly potent inhibitor with multiple stabilizing interactions. researchgate.net |
| 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) | Breast cancer-associated proteins (e.g., 8HOK, 8BTT) | -5.7 | Showed considerable binding efficacy and potential as a drug candidate. researchgate.net |
Potential as Antimicrobial and Antiviral Agents
The structural motif of this compound is found in more complex molecules that exhibit significant biological activities. Phenolic compounds, in general, are recognized for their antimicrobial and antiviral properties, acting through various mechanisms such as disrupting cell membranes and inhibiting key viral or bacterial enzymes. nih.govmdpi.commdpi.com
In the realm of antibacterial research, a thiazole (B1198619) derivative incorporating the trifluoromethylphenyl structure, specifically 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol , has emerged as a potent agent against drug-resistant Gram-positive bacteria. digitellinc.com This compound demonstrated high potency against methicillin-resistant Staphylococcus aureus (MRSA), effectively inhibiting biofilm formation and disrupting established biofilms. digitellinc.com Its bactericidal effects and activity against persister cells highlight its therapeutic potential. digitellinc.com
The antiviral potential of phenolic compounds has also been extensively studied. nih.govphcogrev.com Phenols can interfere with various stages of a viral life cycle. nih.gov For example, certain phenolic derivatives have been identified as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an essential enzyme for viral replication. nih.gov Three natural phenolic compounds, 4-(2-hydroxyethyl)phenol (YRL), 4-hydroxybenzaldehyde (B117250) (HBA), and methyl 3,4-dihydroxybenzoate (HE9), were found to bind to an allosteric site on PLpro, inhibiting its activity. nih.gov Two of these compounds showed notable antiviral activity in cellular assays, suggesting that the phenol scaffold is a promising starting point for developing new antiviral drugs. nih.gov
The table below details the antimicrobial activity of a key derivative.
| Compound | Target Microorganism | Activity | Key Findings |
| 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol | Methicillin-resistant Staphylococcus aureus (MRSA) | Antibacterial, Anti-biofilm, Anti-persister | Showed high potency both in vitro and in vivo, with MIC values as low as 1 µg/mL against diverse bacterial isolates. digitellinc.com |
Design of Anticarcinogenic and Anti-inflammatory Agents
The trifluoromethylphenyl scaffold is a key component in the design of various therapeutic agents, including those with anticarcinogenic and anti-inflammatory properties. The introduction of a trifluoromethyl group into a molecule can enhance its metabolic stability and binding affinity, making it a valuable strategy in medicinal chemistry. researchgate.net
In cancer research, derivatives such as N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides have been synthesized and evaluated for their anticancer effects. nih.gov A study assessing these compounds against liver, breast, and leukemia cancer cell lines found that several derivatives exhibited significant inhibitory activity. nih.gov Specifically, compounds designated as 8L, 8q, 9n, and 9p were more effective against the HL-60 leukemia cell line than the standard drug methotrexate. nih.gov Furthermore, these molecules showed potential as anti-angiogenic agents by inhibiting proangiogenic cytokines like TNFα, VEGF, and Leptin. nih.gov
Phenolic compounds are also widely recognized for their anti-inflammatory effects. ijfmr.comnih.gov They can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. researchgate.net For example, phenolic compounds can suppress the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory response. researchgate.netmdpi.com The anti-inflammatory action of phenolic compounds often complements their anticancer activity, as chronic inflammation is a known risk factor for tumor development. mdpi.com The trifluoromethyl group in structures like trifluoromethylpyrazoles has been associated with significant anti-inflammatory and analgesic properties. researchgate.net
| Compound/Derivative Class | Therapeutic Target/Model | Activity | Key Findings |
| N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides (e.g., 8L, 8q, 9n, 9p) | Human cancer cell lines (Liver, Breast, Leukemia) | Anticancer, Anti-angiogenic | Showed potent inhibitory activity against cancer cell viability and inhibited key pro-angiogenic cytokines. nih.gov |
| Trifluoromethylpyrazoles | General inflammatory models | Anti-inflammatory | The trifluoromethyl group is strongly associated with the anti-inflammatory activity profile of these compounds. researchgate.net |
| B-ring trifluoromethylated flavonoids | Human gastric adenocarcinoma cell line (SGC-7901) | Anticancer | The derivative 5,7-dipropoxy-2-(4'-trifluoromethylphenyl)-chromen-4-one showed the strongest activity against the SGC-7901 cell line. nih.gov |
Future Directions and Emerging Research Avenues for 4 4 Trifluoromethylphenyl Phenol
The unique physicochemical properties imparted by the trifluoromethyl group make 4-(4-trifluoromethylphenyl)phenol and its derivatives subjects of ongoing and future scientific exploration. Research is progressively moving towards more efficient and environmentally benign synthetic processes, deeper computational understanding of its interactions, and novel applications in cutting-edge technologies. The convergence of materials science, biology, and computational chemistry is set to unlock new potentials for this versatile compound.
Q & A
Q. What are the recommended storage and handling protocols for 4-(4-Trifluoromethylphenyl)phenol to ensure chemical stability?
- Methodological Answer : Store in sealed, non-reactive containers (e.g., glass or fluoropolymer-lined) under inert gas (N₂/Ar) to prevent oxidation. Maintain temperatures below 25°C in a dry, ventilated environment, and avoid proximity to strong oxidizers or heat sources . Use gloves (e.g., nitrile) and safety goggles compliant with EN374 standards to minimize exposure during handling.
Q. How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.6 ppm) and hydroxyl protons (δ 5.0–5.5 ppm, exchangeable with D₂O). The trifluoromethyl (CF₃) group splits signals due to coupling with adjacent protons .
- IR : Detect O–H stretching (~3200 cm⁻¹) and C–F vibrations (~1100–1250 cm⁻¹). Compare with computational spectra (DFT/B3LYP) for validation .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer :
- Friedel-Crafts Alkylation : React phenol with 4-(trifluoromethyl)benzyl chloride using AlCl₃ as a catalyst. Monitor regioselectivity via HPLC to avoid para/meta isomer byproducts .
- Cross-Coupling : Suzuki-Miyaura coupling of 4-bromophenol with 4-(trifluoromethyl)phenylboronic acid under Pd catalysis. Optimize solvent (toluene/EtOH) and base (K₂CO₃) for yield improvement .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and intramolecular interactions of this compound?
- Methodological Answer : Perform B3LYP/6-311G(d,p) calculations to analyze:
- HOMO-LUMO Gap : Predict reactivity (e.g., nucleophilic/electrophilic sites) and compare with experimental redox potentials .
- Hydrogen Bonding : Map intramolecular O–H⋯N interactions (if applicable) and intermolecular C–H⋯O packing using Hirshfeld surface analysis (e.g., CrystalExplorer) .
- Dihedral Angles : Assess steric effects between the phenol and trifluoromethylphenyl rings (e.g., ~44.77° as observed in crystallographic studies) .
Q. How do conflicting reports on the biological activity of this compound derivatives arise, and how can they be resolved?
- Methodological Answer :
- Data Contradiction Analysis :
- Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required for bioassays).
- Assay Variability : Standardize conditions (e.g., MIC assays for antimicrobial activity; IC₅₀ in cancer cell lines) across labs .
- Structural Confirmation : Compare crystallographic data (e.g., CCDC entries) with synthesized batches to ensure consistency in stereoelectronic properties .
Q. What strategies optimize the selective functionalization of this compound for material science applications?
- Methodological Answer :
- Electrophilic Substitution : Direct bromination (NBS in CCl₄) at the ortho position relative to –OH, leveraging the electron-withdrawing CF₃ group to guide reactivity .
- Coordination Chemistry : Chelate metal ions (e.g., Cu²⁺) via phenolic –OH and aryl fluorine atoms to design MOFs or catalysts. Characterize via X-ray diffraction and BET surface area analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
